

causes of false positives in tetrathionate broth enrichment

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Technical Support Center: Tetrathionate Broth Enrichment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during **tetrathionate** broth enrichment for Salmonella detection.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind tetrathionate broth enrichment?

Tetrathionate broth is a selective enrichment medium designed to favor the growth of Salmonella species while inhibiting other microorganisms. Its selectivity is based on the ability of Salmonella to reduce **tetrathionate**, which is formed in the medium by the addition of an iodine-iodide solution to sodium thiosulfate.[1][2][3] This reduction is catalyzed by the enzyme **tetrathionate** reductase, which is present in Salmonella and some other enteric bacteria.[4][5] [6] The broth also contains bile salts and sometimes brilliant green to inhibit Gram-positive bacteria and some non-target Gram-negative organisms.[1][7][8] Calcium carbonate is included as a buffer to neutralize the acid produced during **tetrathionate** reduction.[1][2][4]

Q2: What are the common causes of false positives after enrichment in **tetrathionate** broth?







False positives in **tetrathionate** broth enrichment are primarily caused by the growth of non-Salmonella bacteria that also possess the enzyme **tetrathionate** reductase. The most common bacteria responsible for false-positive results are species of Proteus and Citrobacter.[4][9][10] [11][12] These bacteria can grow in the broth and produce colonies on selective agar plates that may resemble Salmonella, leading to misidentification.

Q3: How can I differentiate between Salmonella and common false-positive organisms like Proteus and Citrobacter?

Differentiation is typically achieved by sub-culturing the enriched broth onto selective and differential agar plates, such as Xylose Lysine Deoxycholate (XLD) agar or Brilliant Green Agar (BGA). On XLD agar, Salmonella typically produces red colonies with a black center due to hydrogen sulfide (H₂S) production. Proteus species can also produce black-centered colonies, but they are often more variable in appearance. Citrobacter freundii can produce yellow to yellow-red colonies, and some strains may also produce H₂S, leading to colonies with black centers that can be mistaken for Salmonella.[13] Further biochemical and serological tests are necessary for definitive identification.[4]

Q4: Can modifications to the **tetrathionate** broth formulation reduce false positives?

Yes, modifications can be made to improve the selectivity of **tetrathionate** broth. The addition of novobiocin has been shown to suppress the growth of Proteus species.[7] Adjusting the pH of the medium to approximately 6.5 can also help in suppressing Proteus.[7]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Action(s)
Growth in tetrathionate broth, but no typical Salmonella colonies on selective agar.	The growth may be due to false-positive organisms like Proteus or Citrobacter that can grow in tetrathionate broth but have different colony morphologies on selective agars.	- Carefully examine the morphology of the colonies on the selective agar Perform biochemical and serological tests on suspect colonies for confirmation Consider using a more selective enrichment broth in parallel, such as Rappaport-Vassiliadis (RV) broth.[2][3]
Suspect colonies on selective agar are confirmed to be non-Salmonella.	The initial enrichment in tetrathionate broth allowed the growth of tetrathionate-reducing non-Salmonella species.	- Review your sample source, as some materials may have a high background of organisms like Proteus and Citrobacter For future experiments, consider modifying the tetrathionate broth with novobiocin to inhibit Proteus. [7] - Implement a more stringent confirmation protocol with a wider range of biochemical tests.
Inconsistent results between tetrathionate broth and other enrichment methods.	Different enrichment broths have varying levels of selectivity and may favor the growth of different subpopulations of bacteria. Tetrathionate broth may be less inhibitory to certain non-Salmonella organisms compared to other broths like RV.	- Understand the specific selective agents in each broth and how they may affect the microbiota of your sample For regulatory or critical applications, it is often recommended to use two different enrichment broths in parallel (e.g., tetrathionate and RV broth).[2][3]



Quantitative Data on False Positives

A study on the identification of Salmonella from meat samples highlighted the issue of false positives after enrichment. The following table summarizes the findings from the analysis of 42 presumptive Salmonella strains isolated from 180 meat samples.

Organism Identified	Percentage of Presumptive Isolates
Salmonella enterica spp. enterica	83.3%
Citrobacter braakii	14.3%
Proteus mirabilis	2.4%
(Data sourced from a study on meat samples)[9] [10][11][14]	

Experimental Protocols

Protocol 1: Standard Tetrathionate Broth Enrichment

This protocol describes the standard method for selective enrichment of Salmonella using **tetrathionate** broth.

Materials:

- Tetrathionate Broth Base
- Iodine-Iodide Solution
- Sterile culture tubes or flasks
- Incubator at 35-37°C
- Sample to be tested

Procedure:

 Prepare the **tetrathionate** broth base according to the manufacturer's instructions. Do not autoclave the base.



- Cool the broth to below 45°C.
- Just before use, add 20 ml of the iodine-iodide solution per 1 liter of broth base. Mix well.
- Aseptically dispense the complete broth into sterile tubes or flasks.
- Inoculate the **tetrathionate** broth with the sample (e.g., 1 gram or 1 ml of a pre-enrichment culture).
- Incubate the inoculated broth at 35-37°C for 18-24 hours with loose caps to allow for air exchange.[4][15]
- After incubation, subculture a loopful of the enriched broth onto selective agar plates like XLD or BGA.

Protocol 2: Differentiating Salmonella from False-Positive Isolates

This protocol outlines the steps to differentiate Salmonella from common false-positive organisms after enrichment.

Materials:

- Enriched tetrathionate broth culture
- XLD agar plates
- BGA plates
- Triple Sugar Iron (TSI) agar slants
- Lysine Iron Agar (LIA) slants
- Urea agar slants
- Salmonella polyvalent O and H antisera

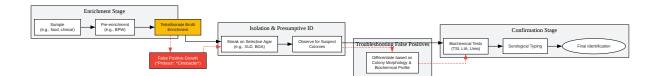
Procedure:

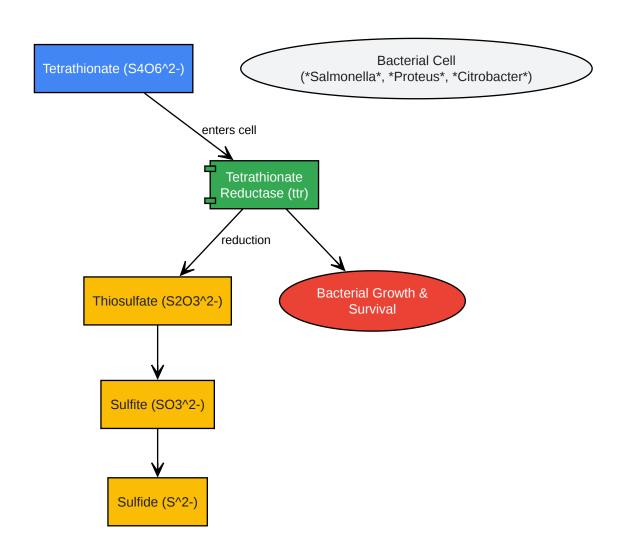


- Streak the enriched broth culture onto XLD and BGA plates and incubate at 35-37°C for 18-24 hours.
- Examine the plates for typical colony morphologies:
 - On XLD:Salmonella typically appears as red colonies with black centers. Proteus may also produce black centers. Citrobacter may appear as yellow colonies, sometimes with black centers.
 - o On BGA:Salmonella typically forms pink to fuchsia-red colonies surrounded by a red zone.
- Select well-isolated suspect colonies and perform the following biochemical tests:
 - TSI Agar: Inoculate by stabbing the butt and streaking the slant. Salmonella typically produces an alkaline (red) slant and an acid (yellow) butt, with gas production and H₂S (blackening).
 - LIA Slants: Inoculate by stabbing the butt and streaking the slant. Salmonella typically shows a purple (alkaline) butt and slant (lysine decarboxylation) and H₂S production.
 - Urea Agar: Inoculate the slant. Proteus will rapidly hydrolyze urea, turning the medium bright pink (positive). Salmonella and Citrobacter are typically urea-negative (no color change).
- Perform serological typing on isolates that give biochemical reactions typical of Salmonella using polyvalent antisera.

Visualizations







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